A Comprehensive Technical Guide to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
A Comprehensive Technical Guide to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth analysis of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS Number: 89532-94-5), a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific research on this methyl ester, this document synthesizes information from closely related analogs, particularly its parent carboxylic acid, to provide a comprehensive technical overview. The guide covers physicochemical properties, proposed synthesis protocols, potential reactivity, and prospective applications in drug discovery, grounded in the established chemistry of the tetrahydropyridazine scaffold.
Introduction: The Tetrahydropyridazine Scaffold in Medicinal Chemistry
The tetrahydropyridazine core is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. These include applications as antihypertensive, cardiotonic, antiviral, and anticancer agents.[1] The structural motif of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, featuring a partially saturated nitrogen-containing ring, offers a three-dimensional geometry that can be pivotal for specific interactions with biological targets. This guide focuses on the methyl ester derivative, a compound that, while not extensively studied, holds potential as a key intermediate for the synthesis of more complex bioactive molecules.
Physicochemical Properties and Identification
Precise experimental data for Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is not widely published. However, based on its structure and data from its parent acid, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, we can infer its key properties.
| Property | Value/Information | Source |
| CAS Number | 89532-94-5 | [2] |
| Molecular Formula | C₆H₈N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have moderate solubility in polar organic solvents | Inferred |
| Storage | Recommended to be sealed in a dry, cool environment (2-8°C) | [2] |
Synthesis and Mechanistic Insights
Proposed Synthesis of the Parent Carboxylic Acid
The precursor, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, can be synthesized from α-ketoglutaric acid and hydrazine hydrate.[1] This reaction is a classic example of a condensation reaction to form the heterocyclic ring.
Step-by-Step Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve α-ketoglutaric acid in water.
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Hydrazine Addition: Under stirring at room temperature, slowly add hydrazine hydrate dropwise to the solution. The dropwise addition is crucial to control the exothermic nature of the reaction.
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Reaction Progression: Continue stirring for approximately 30 minutes. The solution may change color, indicating the progress of the reaction.
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Crystallization: Cool the reaction mixture in a refrigerator for several hours to facilitate the precipitation of the product.
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Isolation: Collect the resulting solid by suction filtration and wash with cold water to remove any unreacted starting materials.
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Drying: Dry the product to obtain 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid as a white powder.
Caption: Proposed synthesis of the parent carboxylic acid.
Proposed Esterification to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
The conversion of the carboxylic acid to its methyl ester is a standard organic transformation. Fischer esterification is a common and effective method.
Step-by-Step Protocol:
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Reaction Setup: Suspend 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.
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Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the mixture.
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Heating: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.
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Workup: After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Caption: Proposed workflow for the esterification process.
Reactivity and Potential Applications
The reactivity of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is dictated by its functional groups: the ester, the lactam (cyclic amide), and the imine within the tetrahydropyridazine ring.
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Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid or be converted to other esters via transesterification. It can also be reduced to an alcohol or react with Grignard reagents.
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Lactam Group: The lactam is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H proton can be deprotonated with a strong base, allowing for alkylation or other modifications at the nitrogen atom.
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Imine Group: The imine functionality can potentially be reduced to a saturated pyridazine ring.
Given the biological activities of related pyridazine compounds, Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a valuable starting material for the synthesis of compound libraries for screening in various therapeutic areas, including:
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Oncology: As an intermediate for more complex anti-tumor agents.[1]
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Infectious Diseases: As a scaffold for developing new antibacterial and antiviral drugs.[1]
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Metabolic Diseases: As a precursor for compounds targeting enzymes involved in metabolic pathways.[1]
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely available, the expected NMR and IR data can be predicted based on its structure.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7-3.9 ppm)- Multiplets for the two methylene groups in the ring (~2.5-3.5 ppm)- Broad singlet for the N-H proton |
| ¹³C NMR | - Signal for the ester carbonyl carbon (~160-170 ppm)- Signal for the lactam carbonyl carbon (~165-175 ppm)- Signal for the methyl ester carbon (~50-55 ppm)- Signals for the two methylene carbons in the ring- Signal for the sp² carbon of the imine |
| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹)- C=O stretching vibration for the ester (~1730-1750 cm⁻¹)- C=O stretching vibration for the lactam (~1650-1680 cm⁻¹)- C-N stretching vibrations |
Safety and Handling
The parent compound, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Similar precautions should be taken when handling the methyl ester derivative.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.
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Storage: Store in a tightly closed container in a dry and cool place.
Conclusion
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct research on this molecule is limited, this guide provides a comprehensive overview based on the known chemistry of its parent acid and the broader class of tetrahydropyridazine derivatives. The proposed synthesis and predicted properties offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds in the quest for novel therapeutics.
References
Sources
- 1. Modern drug discovery applications for the identification of novel candidates for COVID-19 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphtha - PubChem [pubchem.ncbi.nlm.nih.gov]
